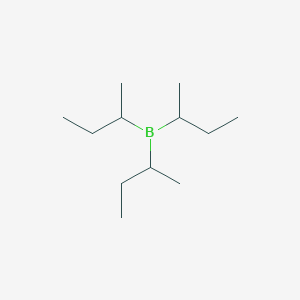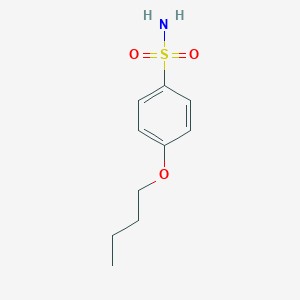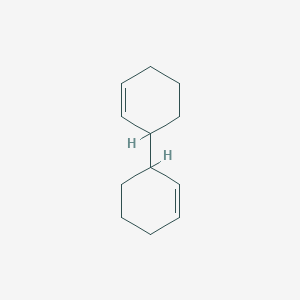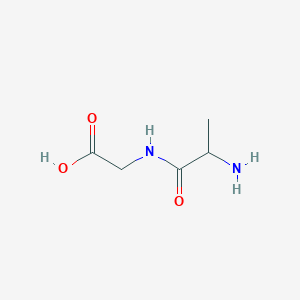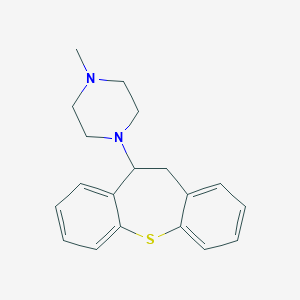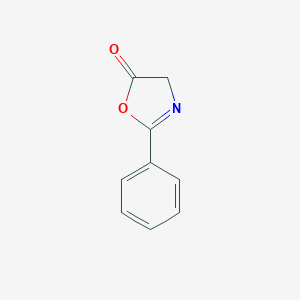![molecular formula C22H21NO2 B074007 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- CAS No. 802-49-3](/img/structure/B74007.png)
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-, also known as MPA, is a chemical compound that belongs to the family of aromatic ketones. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- is a fluorescent molecule that can bind to proteins and nucleic acids through non-covalent interactions. The binding of 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- to these biomolecules can induce changes in their conformation and function, which can be detected through changes in fluorescence intensity and wavelength. The mechanism of action of 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- is based on the principle of fluorescence resonance energy transfer (FRET), which involves the transfer of energy from an excited state donor molecule to an acceptor molecule through dipole-dipole interactions.
Efectos Bioquímicos Y Fisiológicos
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- has been shown to have minimal toxicity and low reactivity towards biological molecules, making it a suitable tool for biochemical and physiological studies. The binding of 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- to proteins and nucleic acids can induce changes in their conformation and function, which can be used to study their structure and function. Additionally, 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- has been shown to have antioxidant and anti-inflammatory properties, which can be useful in the development of new drugs for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- in lab experiments include its high sensitivity and selectivity for biomolecules, low toxicity and reactivity towards biological molecules, and its potential applications in various fields. However, the limitations of using 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- in lab experiments include its relatively high cost and the need for specialized equipment for fluorescence detection.
Direcciones Futuras
There are several future directions for research on 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-, including the development of new synthesis methods for improved yields and purity, the exploration of new applications in the fields of materials science and biotechnology, and the development of new drugs for the treatment of various diseases. Additionally, the use of 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- in combination with other fluorescent probes and imaging techniques can provide new insights into the structure and function of biomolecules.
Métodos De Síntesis
The synthesis of 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- can be achieved through a multi-step process that involves the reaction of 4-methoxyaniline with benzophenone in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoyl chloride to yield 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-. The purity of the final product can be improved through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- has been extensively used in scientific research due to its unique properties and potential applications in various fields. It is commonly used as a fluorescent probe for the detection of proteins and nucleic acids. 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- has also been used as a building block for the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. Additionally, 1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- has shown promising results in the development of new materials for electronic and optical applications.
Propiedades
Número CAS |
802-49-3 |
|---|---|
Nombre del producto |
1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl- |
Fórmula molecular |
C22H21NO2 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
3-(4-methoxyanilino)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H21NO2/c1-25-20-14-12-19(13-15-20)23-21(17-8-4-2-5-9-17)16-22(24)18-10-6-3-7-11-18/h2-15,21,23H,16H2,1H3 |
Clave InChI |
RSHMLORPKHFOAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=C(C=C1)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



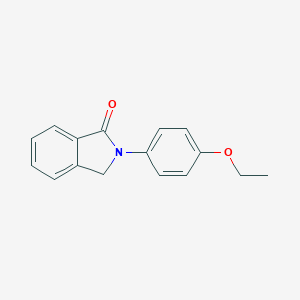
![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)
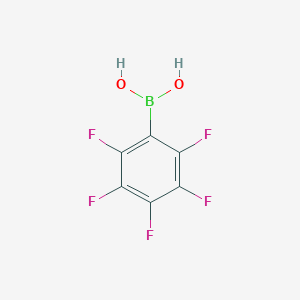
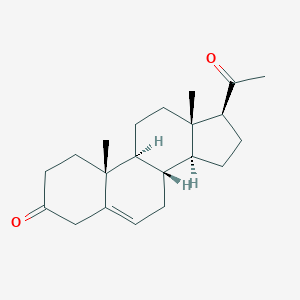
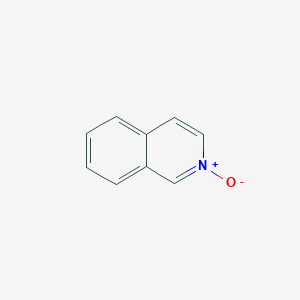
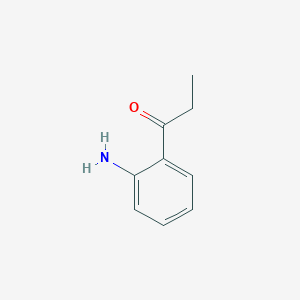
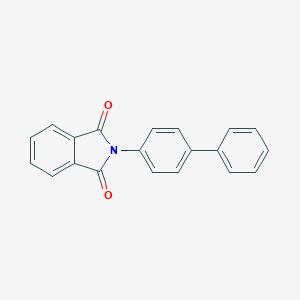
![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)
